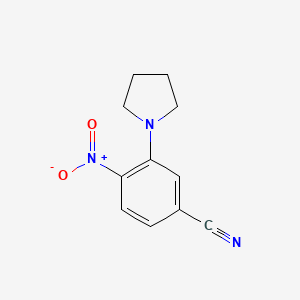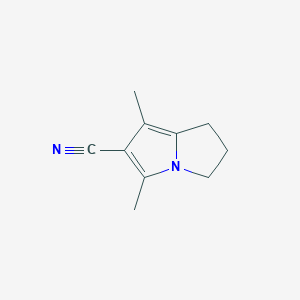
4-Chloro-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound’s structure consists of a thioxanthone core with a chlorine atom at the 4-position, which influences its reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9H-thioxanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorodiphenyl sulfide.
Cyclization: The 4-chlorodiphenyl sulfide undergoes cyclization in the presence of a suitable catalyst, such as aluminum chloride, to form the thioxanthone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-9H-thioxanthen-9-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-9H-thioxanthen-9-one involves its photophysical properties. Upon exposure to UV light, the compound undergoes intersystem crossing to a triplet state, which can then participate in various photochemical reactions. In biological systems, its derivatives inhibit DNA synthesis and topoisomerase II, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-9H-thioxanthen-9-one: Similar structure but with the chlorine atom at the 2-position.
1-Chloro-4-propoxy-9H-thioxanthen-9-one: Contains a propoxy group at the 4-position instead of chlorine.
Uniqueness
4-Chloro-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which influences its reactivity and photophysical properties. This makes it particularly valuable as a photoinitiator and in medicinal chemistry for developing anticancer agents .
Propiedades
Número CAS |
21908-85-0 |
|---|---|
Fórmula molecular |
C13H7ClOS |
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
4-chlorothioxanthen-9-one |
InChI |
InChI=1S/C13H7ClOS/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |
Clave InChI |
SGSKTOKJZHJRCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)



![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)

![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)



![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)


![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
